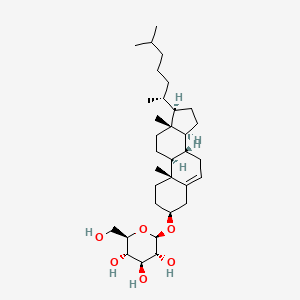

Cholesteryl glucoside

Description

Cholesteryl glucoside is a natural product found in Salvia deserti, Euglena gracilis, and Salvia deserta with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCJUNYLQOAIM-UQBZCTSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331472 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-61-2 | |

| Record name | Cholesteryl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cholesteryl Glucosides: A Technical Guide to Structure Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, analysis, and biological relevance of cholesteryl glucosides, with a particular focus on the unique α-anomeric forms found in Helicobacter pylori. This bacterium, a key factor in various gastric diseases, synthesizes a distinctive profile of these glycolipids, which play crucial roles in its physiology and interaction with the host. This document details the methodologies for their extraction, purification, and structural characterization, presenting key analytical data to support research and development efforts targeting H. pylori.

Structural Overview of H. pylori Cholesteryl Glucosides

Helicobacter pylori is notable for its production of cholesteryl glucosides (CGs), which are uncommon in bacteria. These glycolipids constitute a significant portion of the bacterium's total lipids, estimated to be around 25% by weight.[1] The CGs in H. pylori are distinguished by an α-glycosidic linkage between cholesterol and glucose, a feature that is rare in natural glycosides.[1] The primary forms of cholesteryl glucosides identified in H. pylori are:

-

Cholesteryl-α-D-glucopyranoside (αCG) : The core cholesteryl glucoside structure.

-

Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG) : An acylated form of αCG, with a tetradecanoyl (myristoyl) group at the 6'-position of the glucose moiety.

-

Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) : A phosphorylated derivative of αCG, where a phosphatidyl group is attached at the 6'-position of the glucose. The fatty acid composition of the phosphatidyl group can vary.[2]

These structures are biosynthesized from host-derived cholesterol, highlighting a key interaction between the bacterium and its human host.

Biosynthesis of Cholesteryl Glucosides in H. pylori

The biosynthesis of cholesteryl glucosides in H. pylori is a critical pathway for the bacterium's survival and pathogenesis. It begins with the uptake of cholesterol from the host environment, as H. pylori lacks the machinery for de novo cholesterol synthesis. The key enzyme in this pathway is cholesterol-α-glucosyltransferase (CGT) , encoded by the hp0421 gene. CGT catalyzes the transfer of a glucose moiety from UDP-glucose to cholesterol, forming cholesteryl-α-D-glucopyranoside (αCG).

αCG then serves as a precursor for the synthesis of the more complex cholesteryl glucosides. Cholesteryl-α-D-glucopyranoside acyltransferase (CGAT) , encoded by the hp0499 gene, facilitates the acylation of αCG at the 6'-position of the glucose residue to produce cholesteryl-6-O-acyl-α-D-glucopyranoside (αCAG). The biosynthesis of cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) also originates from αCG, although the specific enzyme responsible for this step has not been fully characterized.

References

A Technical Guide to the Cholesteryl Glucoside Biosynthesis Pathway in Helicobacter pylori

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a primary causative agent of various gastric pathologies, including chronic gastritis, peptic ulcers, and gastric adenocarcinoma. A unique feature of H. pylori is its ability to assimilate host-derived cholesterol and glycosylate it, producing a class of lipids known as cholesteryl glucosides (CGs). This process is not only crucial for the bacterium's survival but also plays a pivotal role in its pathogenicity, facilitating immune evasion, maintaining cell wall integrity, and promoting antibiotic resistance. This technical guide provides an in-depth exploration of the cholesteryl glucoside biosynthesis pathway, detailing the core enzymes, reaction mechanisms, biological functions, and key experimental methodologies used in its study. The central enzyme in this pathway, cholesteryl-α-glucosyltransferase (Cgt), represents a promising target for novel anti-H. pylori therapeutics.

The Core Biosynthesis Pathway

Helicobacter pylori is auxotrophic for cholesterol, meaning it cannot synthesize this lipid and must acquire it from the host gastric epithelial cells.[1][2] Once cholesterol is extracted from the host cell membrane, it is subjected to a multi-step enzymatic modification process within the bacterium.

The biosynthesis of cholesteryl glucosides begins with the foundational step of glucosylation, catalyzed by the enzyme cholesteryl-α-glucosyltransferase (Cgt) , which is encoded by the gene hp0421.[1][3] Cgt is primarily located on the bacterial inner membrane.[4] It facilitates the transfer of a glucose moiety from a UDP-glucose donor to the 3β-hydroxyl group of cholesterol, forming cholesteryl-α-D-glucopyranoside (αCG) .[5][6]

Following this initial step, αCG can be further modified by other enzymes to produce more complex cholesteryl glucosides. These modifications include:

-

Acylation : An acyl group, often tetradecanoyl, is transferred to the 6'-hydroxyl group of the glucose residue, forming cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG) .[3][5] This reaction is catalyzed by cholesteryl α-D-glucopyranoside 6′-acyltransferase (CGAT) , encoded by the hp0499 gene.[2][7] CGAT is a bifunctional enzyme that can hydrolyze phospholipids and transfer the acyl group.[2]

-

Phosphatidylation : A phosphatidyl group is attached to the same 6'-hydroxyl position, resulting in cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG) .[3][5] The specific enzyme responsible for CPG formation has not yet been fully identified.[6]

These three cholesteryl glucosides—αCG, αCAG, and αCPG—are then incorporated into the bacterial outer membrane, where they are critical for membrane stability and various pathogenic functions.[8][9] The deletion of the hp0421 gene abrogates the production of all three forms of cholesteryl glucosides.[3]

Caption: Overview of the this compound biosynthesis pathway in H. pylori.

Biological Functions and Pathogenic Roles

The production of cholesteryl glucosides is integral to H. pylori's ability to establish chronic infection and cause disease.

-

Immune Evasion : The primary role attributed to cholesterol glucosylation is the evasion of the host immune system. By converting cholesterol on its surface into αCG, H. pylori masks itself from immune recognition.[1] This modification prevents phagocytosis by macrophages and dendritic cells and abrogates subsequent T cell activation.[1][10] Strains lacking Cgt (Δcgt) are more readily cleared by the host immune system.[11]

-

Modulation of Host Signaling : The depletion of cholesterol from host cell lipid rafts by Cgt disrupts host cell signaling pathways.[8] Specifically, it has been shown to block interferon-gamma (IFNγ) signaling by preventing the activation of JAK and STAT proteins, allowing the bacterium to escape the inflammatory response.[12][13]

-

Bacterial Adherence : Cgt promotes the adherence of H. pylori to gastric epithelial cells in a cholesterol-dependent manner.[5][14] This enhanced binding is crucial for the initial stages of colonization and for the delivery of virulence factors like CagA.[9]

-

Cell Wall Integrity and Morphology : Cholesteryl glucosides are vital components of the bacterial cell wall. The absence of these lipids, due to hp0421 deletion, leads to altered cell morphology (loss of curvature), compromised cell wall integrity, and increased susceptibility to certain antibiotics.[3]

-

Autophagy Manipulation : H. pylori utilizes cholesterol glucosylation to manipulate the host's autophagy process. This interference delays the clearance of bacteria by macrophages, promoting intracellular survival.[5][15]

Quantitative Data Summary

Quantitative analysis of enzyme activity and the effects of this compound biosynthesis are critical for understanding the pathway's significance.

Table 1: Activity of Cholesteryl-α-Glucosyltransferase (αCgT) from Clinical Isolates Data synthesized from studies on clinical H. pylori isolates and their correlation with gastric atrophy.

| H. pylori Strain (Expressing αCgT from) | Relative αCgT Activity (%) (Compared to control strain 26695) | Associated Clinical Outcome (Gastric Atrophy Score) |

| Control (26695) | 100 | Baseline |

| Clinical Isolate Group 1 | High Activity (e.g., >150%) | High Atrophy Scores |

| Clinical Isolate Group 2 | Moderate Activity (e.g., 50-100%) | Moderate Atrophy Scores |

| Clinical Isolate Group 3 | Low Activity (e.g., <50%) | Low Atrophy Scores |

| Note: A positive correlation was observed between the enzymatic activity of αCgT and the severity of gastric mucosal atrophy. |

Table 2: Impact of Cgt Deletion on H. pylori Pathogenicity Comparative data from in vitro assays using wild-type (WT) and Cgt-deficient (Δcgt) H. pylori strains.

| Assay | Wild-Type (WT) H. pylori | ΔcgtH. pylori | Percentage Change | Reference |

| Adherence to AGS Cells | High | Significantly Decreased | Varies (e.g., ~40-60% reduction) | [5] |

| Phagocytosis by Macrophages | Low (Evasion) | Significantly Increased | - | [1][10] |

| IFNγ-induced STAT1 Activation | Blocked | Not Blocked | - | [12][13] |

| Intracellular Survival in Macrophages | High | Significantly Decreased | - | [15] |

Detailed Experimental Protocols

The study of the this compound pathway involves several key experimental techniques.

Assay for Cholesteryl-α-Glucosyltransferase (Cgt) Activity

This protocol describes a method to measure the enzymatic activity of Cgt by monitoring the transfer of a labeled glucose moiety to cholesterol.

-

Enzyme Preparation :

-

Purify recombinant Cgt protein expressed in E. coli or prepare membrane fractions from H. pylori cultures.

-

-

Reaction Mixture :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add cholesterol as the acceptor substrate, often solubilized in a detergent like Triton X-100.

-

Add the enzyme preparation.

-

-

Initiation of Reaction :

-

Start the reaction by adding the donor substrate, UDP-[¹⁴C]glucose (radiolabeled) or a fluorescently tagged equivalent.

-

-

Incubation :

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Lipid Extraction :

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases. The lipid products will be in the lower chloroform phase.

-

-

Analysis by Thin-Layer Chromatography (TLC) :

-

Spot the extracted lipid sample onto a silica TLC plate.

-

Develop the plate using a solvent system capable of separating cholesterol from this compound (e.g., chloroform/methanol/water).

-

Visualize the radiolabeled product (αCG) using autoradiography or a phosphorimager.

-

-

Quantification :

-

Scrape the silica spot corresponding to αCG and measure the radioactivity using a scintillation counter. Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.

-

Workflow for Assessing Bacterial Adherence to Gastric Cells

This workflow outlines the steps to compare the adherence capacity of wild-type H. pylori and its Δcgt mutant.

Caption: Experimental workflow for quantifying H. pylori adherence to host cells.

Purification of Recombinant Cgt (HP0421)

-

Gene Cloning : Amplify the hp0421 gene from H. pylori genomic DNA via PCR and clone it into an expression vector (e.g., pET series) containing a purification tag (e.g., His₆-tag).

-

Protein Expression : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.[16]

-

Cell Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells using sonication or a French press.

-

Affinity Chromatography : Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. Wash the column extensively to remove non-specifically bound proteins.

-

Elution : Elute the His-tagged Cgt protein using a buffer containing a high concentration of imidazole.

-

Further Purification (Optional) : For higher purity, perform size-exclusion chromatography (gel filtration) to separate the Cgt protein from any remaining contaminants and aggregates.[17]

-

Purity Check : Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.

Therapeutic Potential

The this compound biosynthesis pathway is essential for H. pylori survival and virulence, making it an attractive target for novel drug development.[11] Unlike the host, the bacterium relies on this pathway for immune evasion and membrane integrity. Therefore, inhibitors targeting Cgt would be highly specific to the pathogen with potentially minimal off-target effects on human cells.

Strategies for targeting this pathway include:

-

Small Molecule Inhibitors : Virtual screening and rational design of small molecules that can bind to the active site of Cgt, blocking its catalytic activity.[18]

-

Disrupting Cholesterol Uptake : Developing agents that interfere with H. pylori's ability to extract cholesterol from host cells, thereby starving the pathway of its initial substrate.

Inhibition of Cgt could potentially act as a "virulence-attenuating" strategy, rendering the bacterium susceptible to host immune clearance and potentially reversing resistance to existing antibiotics.[3][11]

Conclusion

The biosynthesis of cholesteryl glucosides is a unique and critical metabolic pathway in Helicobacter pylori. It represents a sophisticated adaptation that allows the bacterium to thrive in the hostile environment of the human stomach. The central enzyme, Cgt, orchestrates a process that is fundamental to the bacterium's structural integrity, immune evasion, and overall pathogenicity. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is paramount for the development of next-generation therapeutic strategies aimed at eradicating this persistent and harmful pathogen. Targeting Cgt and the subsequent production of cholesteryl glucosides offers a promising avenue for novel anti-H. pylori drug discovery.

References

- 1. Cholesterol glucosylation promotes immune evasion by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Helicobacter pylori cholesterol-α-glucosyltransferase manipulates cholesterol for bacterial adherence to gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. Membrane lipid remodeling eradicates Helicobacter pylori by manipulating the cholesteryl 6'-acylglucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 9. Helicobacter pylori cholesterol-α-glucosyltransferase manipulates cholesterol for bacterial adherence to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol glucosylation-based survival strategy in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Helicobacter pylori Depletes Cholesterol in Gastric Glands to Prevent Interferon Gamma Signaling and Escape the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Helicobacter pylori cholesterol glucosylation modulates autophagy for increasing intracellular survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cloning, purification and preliminary crystallographic analysis of the complex of Helicobacter pylori α-carbonic anhydrase with acetazolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallization and X-ray data collection of HP0902 from Helicobacter pylori 26695 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of an inhibitor of Helicobacter pylori cholesteryl-α-glucoside transferase critical for bacterial colonization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Glycolipid: A Technical Guide to Cholesteryl Glucoside in Mammalian Systems

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and functional significance of cholesteryl glucoside in mammalian cells. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing structured data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

While steryl glucosides are well-documented in plants and fungi, their existence and physiological relevance in mammals have long remained enigmatic. Recent scientific inquiry has unveiled the presence of this compound (GlcChol), a monoglucosylated derivative of cholesterol, within mammalian cells and tissues. This discovery has opened new avenues of research into its role in cellular stress responses, lipid metabolism, and its association with certain disease states. This technical guide provides a thorough overview of the current understanding of this compound, with a focus on its discovery, biosynthesis, analytical quantification, and its role in cellular signaling.

Discovery and Biosynthesis of this compound

Initial indications of this compound's existence in mammalian systems emerged from studies on cultured human fibroblasts and gastric mucosa. Subsequent research has firmly established its natural occurrence in various mammalian tissues and human plasma.[1]

The primary route of this compound synthesis in mammals is not via the canonical pathway involving UDP-glucose as a glucose donor. Instead, it is formed through a transglucosylation reaction catalyzed by β-glucosidases, specifically glucocerebrosidase (GBA1) and the non-lysosomal glucocerebrosidase (GBA2).[1][2] In this reaction, the glucose moiety from glucosylceramide (GlcCer) is transferred to cholesterol.[1][2] This process occurs both within and outside the lysosome, with GBA2, a cytosol-facing enzyme, being a key player under normal physiological conditions.[2]

The synthesis of this compound is highly dependent on the local concentrations of the donor (GlcCer) and acceptor (cholesterol).[1] For instance, in conditions characterized by the accumulation of cholesterol, such as Niemann-Pick type C disease, there is a marked increase in the formation of this compound.[1][3]

Quantitative Analysis of this compound

The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[1][3]

The following table summarizes the reported levels of this compound in various mammalian models and conditions.

| Sample Type | Model/Condition | This compound Level | Reference |

| Mouse Liver | Wild-type (BALB/c) | ~1 nmol/g wet weight | [3] |

| Mouse Liver | Niemann-Pick C1 (BALB/c Npc1 nih/nih) | ~25 nmol/g wet weight | [3] |

| Mouse Liver | Wild-type (C57BLKS) | ~0.5 nmol/g wet weight | [3] |

| Mouse Liver | Niemann-Pick C1 (C57BLKS Npc1 spm/spm) | ~10 nmol/g wet weight | [3] |

| RAW264.7 Cells | Untreated | Undetectable | [3] |

| RAW264.7 Cells | U18666A-treated (induces cholesterol accumulation) | Detectable levels | [3] |

| Human Plasma | Healthy individuals | Detectable levels | [1] |

Experimental Protocols

Lipid Extraction from Mammalian Cells (Bligh-Dyer Method)

This protocol is a standard method for the extraction of total lipids from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (dH₂O)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Wash cultured cells with ice-cold PBS.

-

Scrape cells into a solution of 1:2 (v/v) CHCl₃:MeOH. For a 60 mm plate, use 3.75 ml.

-

Transfer the cell suspension to a glass tube and vortex thoroughly.

-

Add 1.25 ml of CHCl₃ to the tube and vortex.

-

Add 1.25 ml of dH₂O to the tube and vortex.

-

Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.

-

The lower organic phase contains the lipids. Carefully collect this phase using a Pasteur pipette, avoiding the interface.

-

Dry the collected organic phase under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.

Sample Preparation:

-

Perform lipid extraction from cells or tissues as described in section 3.1.

-

To the initial extraction solvent, add a known amount of a suitable internal standard, such as ¹³C₆-labeled this compound, for accurate quantification.[1][3]

-

After extraction and drying, reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Parameters (General Guidance):

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate, is used to separate the lipids.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The transitions to monitor for this compound are typically the precursor ion [M+NH₄]⁺ (m/z 566.6) and the product ion corresponding to the loss of the glucose moiety (m/z 369.4). The same product ion is monitored for the ¹³C₆-labeled internal standard from its corresponding precursor ion (m/z 572.6).[3]

In Vitro Transglucosylation Assay for GBA

This assay measures the ability of glucocerebrosidase (GBA) to transfer a glucose moiety from a donor to an acceptor, in this case, cholesterol.

Materials:

-

Recombinant GBA enzyme or cell lysates containing GBA

-

Glucosylceramide (GlcCer) or a fluorescently labeled glucoside donor (e.g., 4-methylumbelliferyl-β-glucoside)

-

Cholesterol or a fluorescently labeled cholesterol acceptor (e.g., 25-NBD-cholesterol)

-

Assay buffer (e.g., 150 mM McIlvaine buffer, pH 5.2, containing 0.1% BSA, 0.1% Triton X-100, and 0.2% sodium taurocholate)[4][5]

-

Organic solvents for lipid extraction (chloroform, methanol)

-

TLC plates or LC-MS/MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GBA enzyme, glucose donor, and cholesterol acceptor.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separate the lipid products by Thin Layer Chromatography (TLC) or analyze by LC-MS/MS.

-

If using fluorescently labeled substrates, the product can be visualized and quantified by fluorescence imaging of the TLC plate or by monitoring the specific mass transition in LC-MS/MS.

Signaling Pathways and Biological Function

The discovery of this compound in mammalian cells has been linked to the cellular stress response, particularly the heat shock response.

This compound and the Heat Shock Response

Under conditions of cellular stress, such as heat shock, there is an induction of this compound synthesis.[6] This increase in this compound is proposed to act as a signaling molecule that activates Heat Shock Factor 1 (HSF1).[7] HSF1 is a transcription factor that, upon activation, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of heat shock protein (HSP) genes.[8] This leads to the increased expression of HSPs, such as HSP70, which are molecular chaperones that help to protect cells from damage by refolding denatured proteins.[8][9]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway of this compound in the heat shock response.

Experimental Workflow for Studying this compound Function

The following diagram outlines a typical experimental workflow for investigating the role of this compound in mammalian cells.

Caption: Experimental workflow for investigating this compound function.

Future Directions and Therapeutic Potential

The discovery of this compound in mammalian cells has significant implications for our understanding of cellular physiology and disease. Further research is needed to fully elucidate the downstream targets and signaling pathways regulated by this novel glycolipid. The modulation of this compound levels, either through the inhibition or activation of GBA enzymes, may represent a novel therapeutic strategy for conditions associated with cellular stress and protein misfolding, such as neurodegenerative diseases and certain cancers. Additionally, its role in lipid storage disorders like Niemann-Pick type C disease warrants further investigation to explore its potential as a biomarker or therapeutic target. The continued development of sensitive and robust analytical methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.

References

- 1. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4] Facts About: Glycosylation of Cholesterol | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, metabolism and biological functions of steryl glycosides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response | eLife [elifesciences.org]

The Pivotal Role of Cholesteryl Glucoside and its Analogs in Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steryl glucosides (SGs), including cholesteryl glucoside and its predominantly fungal counterpart, ergosterol glucoside, are critical glycolipids embedded within the fungal cell membrane. While present in seemingly minute quantities in wild-type fungi, these molecules play an outsized role in membrane biophysics, stress response, and pathogenesis. The glycosylation of sterols, such as cholesterol and ergosterol, fundamentally alters their physicochemical properties, rendering them more hydrophilic and influencing their distribution and function within the membrane architecture. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted functions of steryl glucosides in fungi. It details their crucial involvement in modulating membrane fluidity and permeability, their role as signaling molecules in stress adaptation and autophagy, and their significant impact on the intricate host-pathogen interactions. Particular emphasis is placed on their emerging role as immunomodulatory molecules that can trigger host immune responses. This document serves as a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and the development of novel antifungal strategies targeting steryl glucoside metabolism.

Introduction

The fungal cell membrane is a dynamic and complex barrier essential for survival, growth, and interaction with the environment. Its major lipid constituents—glycerophospholipids, sphingolipids, and sterols—dictate the membrane's physical properties and functional integrity. In fungi, the primary sterol is ergosterol, which, analogous to cholesterol in mammalian cells, is crucial for maintaining membrane fluidity, permeability, and the organization of membrane microdomains, often referred to as lipid rafts.[1]

Beyond their free form, sterols can be conjugated to other molecules, leading to the formation of steryl esters and steryl glucosides (SGs).[2] In the fungal kingdom, the most prominent SG is ergosterol 3β-D-glucoside.[1] The addition of a glucose moiety to the sterol backbone significantly increases its polarity, thereby altering its behavior within the lipid bilayer and its participation in cellular processes.[1][2]

While SGs are typically found at very low, almost undetectable levels in wild-type fungal cells of species like Cryptococcus, Candida, Saccharomyces, Neurospora, and Pichia, their concentrations can increase under certain stress conditions, such as heat shock.[1] The tightly regulated metabolism of these glycolipids, involving their synthesis by sterol glucosyltransferases (SGTs) and degradation by sterylglucosidases (SGLs), underscores their functional importance.[1][2]

Emerging research has highlighted the critical role of SGs in fungal pathogenesis. In pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, the accumulation of ergosterol glucosides, due to the deletion of the SGL1 enzyme, leads to a significant reduction in virulence.[3] Furthermore, acylated forms of these SGs have been identified as potent signaling molecules that can activate the host's innate immune system through receptors like Mincle.[4][5] This guide will delve into the technical details of the role of this compound and its fungal analogs, providing the necessary information for researchers to explore this promising area for antifungal drug development.

Biosynthesis and Metabolism of Steryl Glucosides in Fungi

The metabolism of steryl glucosides in fungi is a tightly controlled process involving two key enzymes: sterol glucosyltransferase (SGT) and sterylglucosidase (SGL).

2.1. Biosynthesis by Sterol Glucosyltransferase (SGT)

The synthesis of SGs is catalyzed by SGTs, which belong to the glycosyltransferase family 1.[1] These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose, to the 3-hydroxyl group of a sterol molecule, forming a β-glycosidic bond.[1] Fungal SGTs can act on various sterols, including ergosterol, cholesterol, sitosterol, campesterol, and stigmasterol.[1]

2.2. Degradation by Sterylglucosidase (SGL)

The breakdown of SGs is carried out by SGLs, which are β-glucosidases that hydrolyze the glycosidic bond to release the free sterol and glucose.[1][2] In fungi, a well-characterized SGL is Sgl1, which has been shown to be specific for ergosterol 3β-D-glucoside.[6] The activity of SGL is crucial for maintaining the low basal levels of SGs in wild-type fungal cells.

Quantitative Data on Steryl Glucosides in Fungi

Quantifying the absolute amounts of steryl glucosides in wild-type fungi is challenging due to their very low abundance.[1][2] However, studies on mutant strains and under specific stress conditions have provided valuable insights into their levels.

| Fungal Species | Genotype/Condition | Steryl Glucoside Level | Reference |

| Saccharomyces cerevisiae | Wild-type | Low, often undetectable | [1] |

| Cryptococcus neoformans | Wild-type | Low, almost undetectable | [1] |

| Cryptococcus neoformans | Δsgl1 mutant | Accumulation of ergosterol glucoside | [7] |

| Candida albicans | Wild-type | Low, almost undetectable | [1] |

| Aspergillus fumigatus | Wild-type | Low, almost undetectable | [1] |

| Aspergillus fumigatus | ΔsglA mutant | Accumulation of steryl glucosides | [3] |

| Pichia pastoris | Wild-type | Low, often undetectable | [1] |

| Kluyveromyces lactis M-16 | Wild-type | High, up to 27% of total sterol-derived lipids | [1] |

Table 1: Relative Abundance of Steryl Glucosides in Various Fungal Species.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| S. cerevisiae SGT | Ergosterol | 0.09 ± 0.01 | Not Reported | Not Reported |

| S. cerevisiae SGT | UDP-glucose | 0.45 ± 0.01 | Not Reported | Not Reported |

| M. rhodorangea SGT | Cholesterol | 0.45 ± 0.03 | 0.25 ± 0.01 | 0.56 |

| M. rhodorangea SGT | Ergosterol | Not Reported | Not Reported | Not Reported |

| M. rhodorangea SGT | Campesterol | 0.28 ± 0.02 | 0.38 ± 0.01 | 1.36 |

| M. rhodorangea SGT | UDP-glucose | 0.33 ± 0.02 | 0.46 ± 0.01 | 1.39 |

Table 2: Kinetic Parameters of Sterol Glucosyltransferases (SGTs). Note: Data for the bacterial SGT from Micromonospora rhodorangea is included for comparative purposes.

Experimental Protocols

4.1. Extraction and Quantification of Steryl Glucosides from Fungal Biomass

This protocol outlines a method for the extraction and indirect quantification of ergosterol glucoside by measuring the amount of ergosterol released after enzymatic hydrolysis.

Materials:

-

Lyophilized fungal cell pellet

-

Glass beads (0.5 mm diameter)

-

Chloroform

-

Methanol

-

0.2 M NaOAc buffer (pH 5.0)

-

β-glucosidase (from almonds)

-

Ergosterol standard

-

Heptane

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Cell Lysis and Lipid Extraction:

-

To a known weight of lyophilized fungal cells (e.g., 100 mg), add an equal volume of glass beads.

-

Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant (total lipid extract) to a new glass tube.

-

Repeat the extraction process on the cell pellet two more times and pool the supernatants.

-

Dry the pooled lipid extract under a stream of nitrogen gas.

-

-

Enzymatic Hydrolysis:

-

Resuspend the dried lipid extract in 1 mL of 0.2 M NaOAc buffer (pH 5.0).

-

Add 10 units of β-glucosidase.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.

-

-

Extraction of Released Ergosterol:

-

After incubation, add 2 mL of a chloroform:methanol (2:1, v/v) mixture to stop the reaction and extract the lipids.

-

Vortex thoroughly and centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Collect the lower chloroform phase containing the released ergosterol.

-

Dry the chloroform extract under nitrogen.

-

-

HPLC Quantification:

-

Resuspend the dried ergosterol extract in a known volume of methanol (e.g., 1 mL).

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

Separate the ergosterol on a C18 column using a mobile phase of methanol at a flow rate of 1 mL/min.

-

Detect ergosterol by UV absorbance at 282 nm.

-

Quantify the amount of ergosterol by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

-

-

Calculation of Ergosterol Glucoside Content:

-

Calculate the amount of ergosterol released per gram of dry fungal biomass.

-

Convert the amount of ergosterol to the amount of ergosterol glucoside using their respective molecular weights (Ergosterol: 396.65 g/mol ; Ergosterol glucoside: 558.79 g/mol ).

-

4.2. Sterol Glucosyltransferase (SGT) Activity Assay

This protocol describes an in vitro assay to measure the activity of fungal SGT.

Materials:

-

Purified fungal SGT enzyme

-

Ergosterol

-

UDP-[¹⁴C]glucose (radiolabeled)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

Ergosterol (solubilized with a detergent like Triton X-100)

-

UDP-[¹⁴C]glucose

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified SGT enzyme.

-

Incubate for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

The radiolabeled ergosterol glucoside will partition into the lower chloroform phase.

-

-

Quantification:

-

Carefully transfer the chloroform phase to a scintillation vial.

-

Evaporate the chloroform.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time.

-

Visualizing Key Pathways and Workflows

5.1. Steryl Glucoside Metabolism Pathway

Caption: Biosynthesis and degradation of steryl glucosides in fungi.

5.2. Experimental Workflow for Steryl Glucoside Quantification

Caption: Workflow for the quantification of steryl glucosides.

5.3. Mincle Signaling Pathway Activation by Fungal Acylated Steryl Glucosides

Caption: Mincle-mediated signaling cascade initiated by fungal ASGs.

Functional Roles of this compound and its Analogs

6.1. Modulation of Membrane Properties

The addition of a bulky, hydrophilic glucose headgroup to a sterol molecule significantly alters its interaction with neighboring lipids in the membrane. This modification is thought to influence membrane fluidity, permeability, and the formation and stability of lipid rafts.[1][2] By participating in these fundamental membrane characteristics, SGs can indirectly affect the function of membrane-associated proteins, such as transporters and signaling receptors.

6.2. Role in Stress Response and Autophagy

The levels of SGs have been observed to increase in response to various cellular stresses, including heat shock.[1] This suggests a role for these molecules in adapting to adverse environmental conditions. In the yeast Pichia pastoris, ergosterol glucoside is involved in the selective degradation of peroxisomes (pexophagy), a form of autophagy.[8] In Cryptococcus neoformans, the accumulation of ergosterol glucosides due to the deletion of SGL1 leads to dysfunctional autophagy, highlighting a critical role for proper SG metabolism in this cellular recycling process.[5]

6.3. Involvement in Fungal Pathogenesis and Host-Pathogen Interactions

The most striking functional aspect of fungal SGs is their profound impact on virulence. In both Cryptococcus neoformans and Aspergillus fumigatus, mutant strains unable to degrade SGs (Δsgl1/ΔsglA) exhibit significantly attenuated virulence in animal models of infection.[3] This suggests that the accumulation of SGs is detrimental to the fungus's ability to cause disease.

The mechanism behind this attenuation is multifaceted. One key aspect is the role of acylated SGs (ASGs) as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system. Specifically, acylated ergosterol glucosides from C. neoformans and cholesteryl/ergosteryl acyl-mannosides from Candida albicans have been shown to be potent agonists of the C-type lectin receptor, Mincle, which is expressed on macrophages and dendritic cells.[4][5]

Binding of fungal ASGs to Mincle triggers a signaling cascade involving the Fc receptor gamma chain (FcRγ), spleen tyrosine kinase (Syk), and the Card9-Bcl10-MALT1 complex.[9][10][11] This ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines, such as TNF and IL-6.[9][11] This host immune response can help to control and clear the fungal infection. Therefore, the accumulation of SGs in SGL-deficient mutants effectively unmasks the fungus to the host immune system.

Conclusion and Future Directions

This compound and its fungal analogs, particularly ergosterol glucoside, are no longer considered minor, functionally obscure components of the fungal cell membrane. They are emerging as key players in a variety of cellular processes, from maintaining membrane homeostasis to orchestrating the intricate dialogue between the fungal pathogen and its host. The tight regulation of their metabolism and their potent immunomodulatory activities make the enzymes involved in their synthesis and degradation, SGT and SGL, attractive targets for the development of novel antifungal therapies.

Future research should focus on several key areas:

-

Comprehensive Quantification: There is a pressing need for more extensive quantitative data on the absolute and relative abundance of different steryl glucoside species across a wider range of fungi and under various growth and stress conditions.

-

Elucidation of Intracellular Signaling: While the interaction with the host Mincle receptor is becoming clearer, the intracellular signaling roles of SGs within the fungal cell remain largely unexplored.

-

Structural and Mechanistic Studies of Enzymes: Detailed structural and mechanistic studies of fungal SGTs and SGLs will be crucial for the rational design of specific and potent inhibitors.

-

Therapeutic Potential: The development and testing of small molecule inhibitors of SGLs as a novel antifungal strategy holds significant promise. Such inhibitors could potentially act as "virulence attenuators" and immunomodulators, rendering fungal pathogens more susceptible to host immune clearance.

By continuing to unravel the complexities of steryl glucoside biology, the scientific community can pave the way for innovative approaches to combat the growing threat of fungal infections.

References

- 1. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Sterylglucosidase A to Treat Aspergillus fumigatus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candida albicans steryl 6-O-acyl-α-d-mannosides agonize signalling through Mincle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Vacuolar sterol β-glucosidase EGCrP2/Sgl1 deficiency in Cryptococcus neoformans: Dysfunctional autophagy and Mincle-dependent immune activation as targets of novel antifungal strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterylglucoside Catabolism in Cryptococcus neoformans with Endoglycoceramidase-related Protein 2 (EGCrP2), the First Steryl-β-glucosidase Identified in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptococcus neoformans Glucuronoxylomannan and Sterylglucoside Are Required for Host Protection in an Animal Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy-related pathways and specific role of sterol glucoside in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensing Lipids with Mincle: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mincle is a long sought receptor for mycobacterial cord factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MCL and Mincle: C-Type Lectin Receptors That Sense Damaged Self and Pathogen-Associated Molecular Patterns [frontiersin.org]

The Role of Cholesteryl Glucoside in Plant Sterol Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the function, metabolism, and analysis of cholesteryl glucoside, a key component of the broader class of steryl glucosides (SGs) in plants. While cholesterol is a minor sterol in most plants compared to sitosterol, campesterol, and stigmasterol, its glucosylated form, this compound, plays a significant role in membrane structure, stress response, and overall plant development. This document details the biosynthetic and catabolic pathways, physiological functions, and the experimental protocols used to study these essential glycolipids.

Introduction to Steryl Glucosides

Phytosterols are fundamental structural components of plant cell membranes, influencing their fluidity, permeability, and the function of associated proteins. A significant portion of these sterols is conjugated at the C3-hydroxyl group to a sugar moiety, most commonly glucose, to form steryl glucosides (SGs). These SGs can be further acylated to produce acylated steryl glucosides (ASGs).[1][2] Both SGs and ASGs are integral components of cellular membranes, particularly the plasma membrane, where they are implicated in the formation of ordered microdomains known as lipid rafts.[1][3] While plants synthesize a complex mixture of sterols, the fundamental metabolic pathways of glucosylation apply to cholesterol as well as the more abundant phytosterols.

Metabolism of this compound

The metabolism of this compound involves its synthesis from free cholesterol and its subsequent degradation back into its constituent parts. A further metabolic step can convert it into an acylated form.

Biosynthesis

The synthesis of this compound is catalyzed by a class of enzymes known as UDP-glucose:sterol glucosyltransferases (SGTs; EC 2.4.1.173).[4] These enzymes facilitate the transfer of a glucose moiety from a donor molecule, uridine diphosphate-glucose (UDP-glucose), to the 3β-hydroxyl group of a sterol, in this case, cholesterol.[3][5]

Reaction: Cholesterol + UDP-glucose → Cholesteryl β-D-glucoside + UDP

In the model plant Arabidopsis thaliana, two primary genes, UGT80A2 and UGT80B1, encode for SGTs that catalyze the glucosylation of various sterols.[4][6] While they have overlapping functions, studies on mutants suggest they may have specialized roles. For instance, UGT80A2 appears to be responsible for the production of major SGs, while UGT80B1 is involved in synthesizing minor SGs and ASGs, particularly in seeds.[1][4] This enzymatic activity is primarily associated with the plasma membrane.[3]

Caption: Biosynthesis of this compound via sterol glucosyltransferase.

Acylation

Once formed, this compound can be further modified through acylation of the glucose moiety, typically at the 6'-O position, to form acylated steryl glucosides (ASGs).[1] This reaction is catalyzed by steryl glucoside acyltransferases. Although this enzymatic activity has been characterized biochemically, the specific genes encoding these enzymes in plants have not yet been definitively identified.[2]

Caption: Acylation of this compound to form acylated steryl glucoside.

Degradation

The catabolism of this compound is a hydrolytic process that reverses its synthesis. The enzyme steryl-β-glucosidase (EC 3.2.1.104) catalyzes the cleavage of the glycosidic bond, releasing D-glucose and free cholesterol.[7][8][9] These hydrolases have been identified and purified from various plants, such as Sinapis alba (mustard) seedlings.[7][8] This degradation pathway allows the plant to dynamically regulate the levels of free and glucosylated sterols in its membranes.

Reaction: Cholesteryl-β-D-glucoside + H₂O ⇌ D-glucose + Cholesterol.[7][8]

Caption: Degradation of this compound by steryl-β-glucosidase.

Physiological Functions

Steryl glucosides, including this compound, are not merely storage forms of sterols but are active participants in several critical cellular processes.

-

Membrane Organization and Stability: SGs and ASGs are prevalent components of plant cellular membranes and are known to influence their organization and functional properties.[1][10] They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling proteins.[1][11] The presence of SGs can alter lipid packing and membrane fluidity, contributing to overall membrane stability.[11]

-

Stress Response: There is significant evidence linking steryl glucosides to plant stress tolerance. The expression of the UGT80B1 gene in Arabidopsis is upregulated by cold stress.[6] Functional characterization of ugt80b1 mutants revealed that the proper regulation of SG levels is crucial for tolerance to both freezing and heat shock stress.[6][12] Glycosylation of sterols alters their biophysical properties, which is thought to confer resistance against cellular damage from extreme temperatures.[13][14]

-

Seed Development and Germination: SGTs play a vital role in seed development. In Arabidopsis, mutations in UGT80B1 lead to a "transparent testa" phenotype, characterized by defects in the seed coat, and issues with suberization.[4] Both UGT80A2 and UGT80B1 are involved in tailoring the accumulation of polysaccharides like mucilage in the seed coat, demonstrating that adjusting the SG and ASG composition of membranes is critical for proper cell wall formation.[1][10]

-

Plant Defense: While less characterized than other functions, SGs are implicated in plant defense mechanisms against microbial pathogens.[11] Their role in modulating membrane properties could impact plant-pathogen interactions at the cell surface.

Quantitative Data

Precise quantification of this compound is often challenging due to its low abundance relative to other phytosteryl glucosides. Most studies report on the total pool of SGs or the major SG species. The data below illustrates the impact of SGT mutations on SG levels in Arabidopsis, highlighting the enzymes' function.

| Genotype/Tissue | Analyte | Change Relative to Wild Type | Reference |

| Arabidopsis ugt80A2 mutant | SG + ASG | Significantly Reduced | [4] |

| Arabidopsis ugt80B1 mutant | SG + ASG | Significantly Reduced | [4] |

| Arabidopsis ugt80A2,B1 double mutant | Free Sterols (FS) + Steryl Esters (SE) | Increased by 26% (in silique + inflorescence) | [4] |

| Arabidopsis TTG15/UGT80B1 knockout mutant | Sitosterol Glycoside | Significantly Less (following cold acclimation) | [12] |

Experimental Protocols

The study of this compound requires robust methods for extraction, separation, and quantification, as well as assays to measure the activity of related enzymes.

Extraction and Analysis of Steryl Glucosides

This protocol outlines a general workflow for the extraction and analysis of SGs from plant tissues.

Caption: General workflow for the extraction and analysis of steryl glucosides.

Methodology Details:

-

Extraction: Homogenize fresh plant tissue in hot (75-80°C) isopropanol or ethanol for several minutes to rapidly and irreversibly inactivate endogenous lipolytic enzymes like steryl-β-glucosidases.[15] After filtration, the remaining plant material is typically re-extracted with a chloroform/methanol mixture (e.g., 2:1, v/v). The combined extracts are concentrated, and the resulting lipid residue is purified using a Folch wash (partitioning against a salt solution) to remove non-lipid contaminants.[15]

-

Saponification (Optional): To analyze total SGs (from both free and acylated forms), the crude lipid extract can be subjected to mild alkaline saponification (e.g., 0.1 M KOH in methanol at 40°C for 30 min) to cleave the fatty acid from ASGs.[15]

-

Isolation: Solid-phase extraction (SPE) is commonly used to separate SGs from other lipid classes.[16][17] The crude lipid extract is loaded onto a silica or diol cartridge, and different lipid classes are eluted with solvents of increasing polarity. For example, free sterols might be eluted with a low-polarity solvent like 97:3 hexane:isopropanol, while the more polar SGs are eluted with a higher polarity solvent like 85:15 hexane:isopropanol.[17]

-

Quantification and Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): SGs are not volatile enough for direct GC analysis. They must first be derivatized, commonly by converting hydroxyl groups to trimethylsilyl (TMS) ethers.[16] The derivatized SGs are then separated on a capillary GC column and identified and quantified by MS.[16]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/UPLC-MS/MS): This technique is increasingly preferred as it does not require derivatization.[17] Reverse-phase chromatography (e.g., C18 column) can separate different SG species, which are then detected and identified by mass spectrometry, often using electrospray ionization (ESI).[17]

-

Sterol Glucosyltransferase (SGT) Activity Assay

This protocol describes a general method for measuring SGT activity in vitro, which is crucial for characterizing the enzymes involved in this compound biosynthesis.

Principle: The assay measures the rate of transfer of a labeled glucose moiety from UDP-glucose to a sterol acceptor. Traditionally, this involves a radiolabel. Modern colorimetric methods measure the production of the UDP byproduct.

Methodology (Phosphatase-Coupled Colorimetric Assay): [18]

-

Enzyme Preparation: Prepare a microsomal fraction from plant tissues or use a heterologously expressed and purified SGT enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH ~8.0-9.0, containing Mg²⁺).[19][20] Add the following components:

-

Enzyme preparation.

-

Sterol substrate (e.g., cholesterol), often solubilized with a detergent like Triton X-100.

-

UDP-glucose (the glucose donor).

-

A specific phosphatase (e.g., CD39L3) that hydrolyzes the UDP byproduct to UMP and inorganic phosphate (Pi).

-

-

Incubation: Initiate the reaction by adding one of the substrates (e.g., UDP-glucose) and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This is typically done by adding a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

-

Calculation: The amount of phosphate released is directly proportional to the amount of UDP produced, which in turn is stoichiometric with the amount of this compound synthesized. Enzyme activity can be calculated and expressed, for example, as pmol of product formed per minute per mg of protein.

This non-radioactive, high-throughput-compatible method allows for kinetic analysis of SGT enzymes, including the determination of Kₘ and Vₘₐₓ for different sterol and sugar-nucleotide substrates.

References

- 1. mdpi.com [mdpi.com]

- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mutations in UDP-Glucose:Sterol Glucosyltransferase in Arabidopsis Cause Transparent Testa Phenotype and Suberization Defect in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of this compound by Mycoplasma gallinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Arabidopsis sterol glycosyltransferase TTG15/UGT80B1 role during freeze and heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steryl-beta-glucosidase - Wikipedia [en.wikipedia.org]

- 8. enzyme-database.org [enzyme-database.org]

- 9. EC 3.2.1.104 [iubmb.qmul.ac.uk]

- 10. [PDF] Sterol Glucosyltransferases Tailor Polysaccharide Accumulation in Arabidopsis Seed Coat Epidermal Cells | Semantic Scholar [semanticscholar.org]

- 11. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, metabolism and biological functions of steryl glycosides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steryl glycoside analysis | Cyberlipid [cyberlipid.gerli.com]

- 16. moducare.gr [moducare.gr]

- 17. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Biosynthesis of this compound by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]

Cholesteryl Glucoside: A Key Component of Bacterial Cell Walls and a Novel Target in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl glucosides (CGs) are a unique class of glycolipids found in the cell walls of a select group of bacteria, most notably the human pathogen Helicobacter pylori. Unlike most bacteria, H. pylori cannot synthesize its own cholesterol and must acquire it from the host gastric environment. This sequestered cholesterol is then enzymatically modified into various forms of cholesteryl glucosides, which play a pivotal role in the bacterium's survival, pathogenesis, and ability to evade the host immune system. This technical guide provides a comprehensive overview of cholesteryl glucosides, covering their structure, biosynthesis, and function, with a focus on their significance in bacterial physiology and as a potential target for novel therapeutic interventions.

Structure and Composition of Bacterial Cholesteryl Glucosides

The primary forms of cholesteryl glucosides identified in Helicobacter pylori are cholesteryl-α-D-glucopyranoside (αCG), cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG), and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG). These molecules share a common cholesteryl-α-D-glucopyranoside core, with variations in the substituent at the 6'-position of the glucose moiety. Cholesteryl glucosides are rare in the bacterial kingdom, making their presence a distinctive feature of the few species that possess them.

Quantitative Analysis of Cholesteryl Glucosides in Helicobacter pylori

The abundance of cholesteryl glucosides in the cell wall of H. pylori underscores their importance. Quantitative analyses have revealed that these glycolipids can constitute a significant portion of the total lipid content.

| Parameter | Value | Reference |

| Total Cholesteryl Glucosides (% of total lipid, wt/wt) | ~25% | |

| Relative Ratio of CGs (αCG : αCAG : αCPG, wt/wt/wt) | ~1 : 0.5 : 0.3 (variable between strains) | |

| Dominant Fatty Acyl Chain in αCAG | C14:0 (in vitro) | |

| Dominant Fatty Acyl Chains in αCAG (co-culture with host cells) | C16:0, C18:0, C18:1 | |

| Dominant Fatty Acyl Chains in αCPG | C14:0 (43.4%), C19:0 cyclopropane (32.5%) |

Biosynthesis of Cholesteryl Glucosides in Helicobacter pylori

The biosynthesis of cholesteryl glucosides in H. pylori is a multi-step process initiated by the uptake of cholesterol from the host. This process is catalyzed by a series of bacterial enzymes, with the key enzyme being cholesteryl-α-glucosyltransferase.

Function and Biological Significance

Cholesteryl glucosides are integral to the biology of H. pylori, contributing to several key aspects of its ability to colonize the hostile gastric environment and persist in the host.

-

Membrane Stability and Morphology: CGs are crucial for maintaining the characteristic helical shape and cell wall integrity of H. pylori. Depletion of CGs leads to morphological abnormalities and increased permeability of the bacterial cell wall.

-

Pathogenesis and Virulence Factor Delivery: CGs play a direct role in the pathogenesis of H. pylori infection. They are involved in the formation of lipid rafts on the host cell membrane, which serve as platforms for the translocation of the virulence factor CagA into gastric epithelial cells via the type IV secretion system.

-

Immune Evasion: The glucosylation of cholesterol is a key strategy for immune evasion. By modifying cholesterol, H. pylori can avoid recognition by the host's immune system. Specifically, cholesteryl glucosides can modulate the host immune response by interacting with invariant Natural Killer T (iNKT) cells.

Experimental Protocols

Extraction and Purification of Cholesteryl Glucosides

This protocol outlines the general steps for the extraction and purification of cholesteryl glucosides from bacterial cultures, primarily adapted from studies on H. pylori.

Methodology:

-

Cell Culture and Harvest: Cultivate bacteria (e.g., H. pylori) under appropriate conditions. Harvest the cells by centrifugation and wash them multiple times with a suitable buffer (e.g., physiological saline) to remove media components.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:1 or 2:1, v/v). Homogenize or sonicate the mixture to ensure complete lipid extraction. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract. Repeat the extraction process on the pellet to maximize yield.

-

Purification of Total Lipids: Combine the lipid extracts and purify them using the Folch method. This involves washing the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower chloroform phase containing the lipids is carefully collected.

-

Preparative Thin-Layer Chromatography (TLC): Concentrate the purified lipid extract and apply it as a band onto a preparative silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 70:30:5, v/v/v) to separate the different lipid components.

-

Visualization and Isolation: Visualize the separated lipid bands, for example, by staining with iodine vapor or using a UV lamp if the compounds are fluorescent. Scrape the silica gel corresponding to the bands of interest (αCG, αCAG, αCPG) from the plate.

-

Elution: Elute the cholesteryl glucosides from the scraped silica gel using a polar solvent mixture like chloroform:methanol. Filter to remove the silica and evaporate the solvent to obtain the purified this compound fractions.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified this compound fraction in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 1:1).

-

Analysis: Acquire 1H and 13C NMR spectra to determine the chemical structure, including the stereochemistry of the glycosidic linkage and the position of acyl or phosphatidyl groups. 2D NMR techniques such as COSY and HMBC can be used for detailed structural elucidation.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the purified sample in an appropriate solvent for the chosen ionization technique.

-

Analysis: Utilize techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation patterns of the cholesteryl glucosides. This confirms the identity and provides information about the fatty acid composition of acylated forms.

Role in Host-Pathogen Interactions and Drug Development

The essential roles of cholesteryl glucosides in the viability and virulence of bacteria like H. pylori make their biosynthetic pathway an attractive target for the development of new antimicrobial agents.

Signaling Pathway: this compound-Mediated CagA Translocation

Inhibiting the enzyme cholesteryl-α-glucosyltransferase (αCgT) would block the production of all cholesteryl glucosides, potentially leading to:

-

Reduced Bacterial Viability: Compromised cell wall integrity and altered morphology could make the bacteria more susceptible to host defenses and antimicrobial agents.

-

Attenuation of Virulence: Disruption of lipid raft formation would impair the delivery of virulence factors like CagA, thereby reducing the bacterium's pathogenic potential.

-

Enhanced Immune Recognition: The absence of cholesteryl glucosides might expose the bacteria to a more effective host immune response.

Conclusion

Cholesteryl glucosides are fascinating and functionally significant components of the cell walls of certain pathogenic bacteria. Their unique structure, essential role in bacterial physiology and pathogenesis, and absence in humans make the enzymes involved in their biosynthesis, particularly cholesteryl-α-glucosyltransferase, promising targets for the development of novel and highly specific antibacterial therapies. Further research into the precise mechanisms of action of these glycolipids and the development of potent and specific inhibitors of their biosynthesis holds great promise for combating infections caused by pathogens like Helicobacter pylori.

The Pivotal Role of Cholesteryl Glucoside in Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl glucoside (CG), a glycolipid found notably in the cell membrane of the bacterium Helicobacter pylori, plays a critical role in maintaining membrane stability, influencing morphology, and participating in host-pathogen interactions. This technical guide provides an in-depth analysis of the function of this compound in lipid bilayers. It summarizes key quantitative data on its effects on membrane properties, offers detailed experimental protocols for its study, and presents visual workflows and pathways to elucidate its biological context and experimental investigation. This document is intended to be a comprehensive resource for researchers in membrane biophysics, microbiology, and drug development.

Introduction

Biological membranes are complex assemblies of lipids and proteins that define the boundaries of cells and organelles. The lipid composition of these membranes is crucial for their structural integrity and function. Sterols, such as cholesterol in mammalian cells and ergosterol in fungi, are key regulators of membrane fluidity, permeability, and organization.[1] this compound is a unique sterol derivative where a glucose molecule is attached to the hydroxyl group of cholesterol. This modification significantly alters its physicochemical properties and its interactions within the lipid bilayer.[2]

In Helicobacter pylori, this compound and its acylated and phospatidylated derivatives are essential for the bacterium's survival and pathogenesis.[2] They contribute to the unique helical morphology of the bacterium, the stability of its outer membrane, and its ability to evade the host immune system.[1] Understanding the biophysical impact of this compound on membranes is therefore crucial for developing novel therapeutic strategies against H. pylori and for harnessing its properties in drug delivery systems.

Quantitative Impact of this compound on Membrane Properties

Direct quantitative data on the biophysical effects of this compound are not extensively available in public literature. However, by comparing the known effects of cholesterol and considering the influence of the bulky, hydrophilic glucose headgroup, we can infer its impact on membrane stability and dynamics. The following tables summarize the expected effects based on comparative data with cholesterol and related sterol glucosides like ergosterol glucoside.[3]

Table 1: Effect of this compound on Membrane Fluidity

| Parameter | Cholesterol | This compound (Inferred) | Technique |

| Membrane Fluidity (Anisotropy) | Increases order (higher anisotropy) in the liquid-disordered phase. | Expected to increase order similarly to cholesterol due to the rigid sterol core. The bulky glucose headgroup may introduce some disorder at the headgroup region. | Fluorescence Anisotropy |

| Lipid Packing | Increases packing density of phospholipids. | Likely increases packing of acyl chains, though potentially to a lesser extent than cholesterol due to the large headgroup. | Molecular Dynamics, NMR |

Table 2: Effect of this compound on Membrane Phase Behavior

| Parameter | Cholesterol | This compound (Inferred) | Technique |

| Main Phase Transition Temperature (Tm) | Broadens and eventually eliminates the main phase transition of phospholipids. | Expected to broaden the phase transition, but its effect on Tm may be complex due to the hydrophilic headgroup. | Differential Scanning Calorimetry (DSC) |

| Formation of Liquid-Ordered (Lo) Phase | Induces the formation of the Lo phase. | Likely to participate in and stabilize Lo domains, a key feature of lipid rafts. | DSC, Fluorescence Microscopy |

Table 3: Effect of this compound on Membrane Permeability

| Parameter | Cholesterol | This compound (Inferred) | Technique |

| Permeability to Small Solutes | Decreases permeability to water-soluble molecules. | Expected to decrease permeability by increasing the packing of the lipid core. | Permeability Assays |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in membrane stability and morphology.

Preparation of Liposomes Containing this compound

The thin-film hydration method followed by extrusion is a common technique to prepare unilamellar vesicles (liposomes) with a defined lipid composition.[4][5]

Materials:

-

Phospholipids (e.g., POPC, DPPC)

-

This compound

-

Chloroform/Methanol solvent mixture (2:1, v/v)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipids and this compound in the chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of the lipids.

-

Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Transfer the MLV suspension to a mini-extruder.

-

Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

-

The extrusion should also be performed at a temperature above the lipid Tm.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[6][7]

Materials:

-

Liposome suspension (prepared as in 3.1)

-

DSC instrument

-

DSC sample and reference pans

Protocol:

-

Sample Preparation:

-

Accurately load a known amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the hydration buffer into a reference pan.

-

Hermetically seal both pans.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Scan the temperature at a constant rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

-

Perform at least two heating and cooling scans to ensure reproducibility.

-

-

Data Analysis:

-

Determine the Tm from the peak maximum of the endothermic transition.

-

Calculate the enthalpy of the transition (ΔH) from the area under the peak.

-

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.[8][9]

Materials:

-

Liposome suspension

-

Fluorescent probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene)

-

Spectrofluorometer with polarizing optics

Protocol:

-

Probe Incorporation:

-

Incorporate the fluorescent probe into the liposome suspension by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., methanol or DMSO) while vortexing.

-

Incubate the mixture to allow for probe partitioning into the lipid bilayer.

-

-

Anisotropy Measurement:

-

Set the excitation and emission wavelengths appropriate for the probe (for DPH, λex ≈ 350 nm, λem ≈ 430 nm).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the correction factor (G-factor) using horizontally polarized excitation.

-

-

Calculation:

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the direct visualization of liposomes and their morphology in a near-native, hydrated state.[10][11]

Materials:

-

Liposome suspension

-

EM grids (e.g., lacey carbon)

-

Vitrification device (e.g., Vitrobot)

-

Cryo-electron microscope

Protocol:

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the liposome suspension to a glow-discharged EM grid.

-

-

Vitrification:

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.

-

-

Imaging:

-